3,4-Dichlorobenzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of 3,5-dihalogeno-2H-1,4-oxazin-2-ones from cyanohydrines involves treatment with halogenated reagents such as oxalyl chloride or bromide in chlorobenzene . Similarly, dichlorobenzamide derivatives are synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride . These methods suggest possible pathways for synthesizing compounds like 3,4-dichlorobenzyl bromide, although the exact method for its synthesis is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is often characterized using spectroscopic methods and computational chemistry. For example, the structural and wavefunctional properties of a dichlorophenyl derivative are investigated using density functional theory (DFT) . The molecular geometry and electronic properties of 2-bromo-1,4-dichlorobenzene are obtained by DFT calculations, which could be similar to the structure of 3,4-dichlorobenzyl bromide .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives is a subject of study in the provided papers. The reactivity sites of 1-bromo-2,3-dichlorobenzene are identified by mapping the electron density into the electrostatic potential surface (MESP), which could be analogous to the reactivity sites in 3,4-dichlorobenzyl bromide . The papers also discuss the electron-transfer properties within these compounds, which are important for understanding their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are extensively studied. For instance, the vibrational investigation of 2-bromo-1,4-dichlorobenzene provides insights into its electronic density and nonlinear optical (NLO) properties . The thermodynamic properties of 1-bromo-2,3-dichlorobenzene are calculated, revealing correlations between standard heat capacity, entropy, enthalpy changes, and temperature . These studies help in understanding the properties that 3,4-dichlorobenzyl bromide might exhibit.
Scientific Research Applications
Herbicide Development : 3,4-Dichlorobenzyl methylcarbamate, a compound related to 3,4-Dichlorobenzyl bromide, has been identified as a selective preemergence herbicide effective against both grass and broadleaf weeds. Its effectiveness can be altered by minor structural modifications, such as changes in chlorine positioning on the phenyl ring or variations in the N-substituent (Herrett & Berthold, 1965).
Water Treatment and Analysis : Research on bromide, a component of 3,4-Dichlorobenzyl bromide, shows its use as a tracer in studies of water and chemical transport in soil and rock. Its relatively nonreactive nature with soil and rock constituents and low environmental background concentrations make it a suitable tracer (Lepore & Barak, 2009).
Formation of Disinfection Byproducts : The presence of bromide in source waters affects the formation and speciation of various disinfection byproducts (DBPs) in chlorinated drinking water. The research has identified new aromatic halogenated DBPs and proposed a mechanism for their formation, emphasizing the role of bromide concentration in shifting the DBPs towards more brominated forms (Pan & Zhang, 2013).
Atmospheric Chemistry of Bromine : Bromine, including compounds like 3,4-Dichlorobenzyl bromide, contributes to atmospheric chemistry, particularly in ozone recombination. Its presence in the lower atmosphere is attributed to marine activity, combustion of leaded gasoline, and use of methyl bromide as an agricultural fumigant (Wofsy, McElroy, & Yung, 1975).
Chlorination Reactions : The kinetics of chlorination reactions in the presence of bromide and ammonia were studied, showing enhanced degradation of certain compounds like benzophenone-3 (a common UV filter) in the presence of bromide due to the formation of bromine (Abdallah et al., 2015).
Chemical Synthesis : 3,4-Dichlorobenzyl bromide is used in the synthesis of various compounds. For example, 3-butyl-4-methylthiazolium bromide, a related compound, was used in the synthesis of thiolesters, mimicking the function of the pyruvate dehydrogenase complex. This highlights the role of bromine-containing compounds in complex chemical reactions (Kageyama & Murata, 2005).
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-1,2-dichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSBDFQAJXCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348666 | |
Record name | 3,4-Dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobenzyl bromide | |
CAS RN |
18880-04-1 | |
Record name | 3,4-Dichlorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18880-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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